molecular formula C21H26O2 B601942 17-酮屈螺酮 CAS No. 116298-21-6

17-酮屈螺酮

货号 B601942
CAS 编号: 116298-21-6
分子量: 310.43
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17-Keto drospirenone is an intermediate for the production of Drospirenone from Androstenedione . It has a molecular formula of C21H26O2 and a molecular weight of 310.43 .


Synthesis Analysis

The earliest synthesis of drospirenone was published by Schering AG in 1982. The synthesis commenced with compound 128, obtained from 3β-hydroxy-5,15-androstadien-17-one by Corey cyclopropanation .


Molecular Structure Analysis

The molecular structure of 17-Keto drospirenone is represented by the molecular formula C21H26O2 . The InChI representation of the molecule is InChI=1S/C21H26O2/c1-20-5-3-10 (22)7-16 (20)11-8-12 (11)17-15 (20)4-6-21 (2)18 (17)13-9-14 (13)19 (21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1 .


Physical And Chemical Properties Analysis

17-Keto drospirenone has a molecular weight of 310.43 .

科学研究应用

Hypertension Treatment in Postmenopausal Women

Specific Scientific Field

This application falls under the field of Cardiovascular Pharmacology .

Summary of the Application

Drospirenone (DRSP) is a novel progestin with aldosterone receptor antagonist activity developed for hormone replacement therapy (HRT) as DRSP/17β-estradiol (DRSP/E2). It has been investigated for its additive effect on 24-h ambulatory blood pressure (BP) in postmenopausal women with hypertension treated with enalapril maleate (ENA) .

Methods of Application or Experimental Procedures

This was a double-blind, randomized, two-parallel group trial. Twenty-four nonsmoking postmenopausal women receiving 10 mg of ENA twice a day before the study were randomized to DRSP/E2 + ENA (n = 12) or placebo (P) + ENA (n = 12) for 14 days. Twenty-four-hour ambulatory BP, plasma renin activity, and serum aldosterone were determined at baseline and on day 14 .

Results or Outcomes

Compared to placebo, 24-h mean BP in the DRSP/E2 + ENA group decreased significantly from baseline (139/80 mm Hg), systolic (−9 5 mm Hg, P = .014) and diastolic (−5 4 mm Hg, P = .007). Essentially no change from baseline (139/83 mm Hg) in systolic or diastolic 24-h ambulatory BP were observed in the P + ENA group .

Contraception During Lactation

Specific Scientific Field

This application falls under the field of Reproductive Medicine .

Summary of the Application

Drospirenone is used in oral contraception during lactation. It is considered a relatively safe solution for women desiring to continue feeding their infant with their milk while using hormonal contraception .

Methods of Application or Experimental Procedures

The study conducted a thorough search across various databases, including the National Library of Medicine (PubMed), and the Cochrane Database, Drugs and Lactation Database (LactMed). The search utilized specific phrases such as: “lactation” and “breastfeeding” and “oral contraception” with “drospirenone” .

Results or Outcomes

Based on published scientific reports, progestogen hormonal contraceptives can be considered a relatively safe solution for women desiring to continue feeding their infant with their milk while using hormonal contraception .

Combined Oral Contraceptives

Specific Scientific Field

This application falls under the field of Reproductive Pharmacology .

Summary of the Application

Drospirenone is used in combined oral contraceptives. It has been compared to other progestogens like gestodene (GSD) and desogestrel (DSG) in terms of contraceptive effectiveness, cycle control, and side effects .

Methods of Application or Experimental Procedures

The study involved a systematic review of randomized trials reporting clinical outcomes. The Cochrane Controlled Trials Register, MEDLINE, and EMBASE databases were searched .

Results or Outcomes

The contraceptive effectiveness of drospirenone was found to be similar to that of gestodene and desogestrel. It also had a similar pattern of spotting, breakthrough bleeding, and absence of withdrawal bleeding .

Hormone Replacement Therapy

Specific Scientific Field

This application falls under the field of Endocrinology .

Summary of the Application

Drospirenone is used in hormone replacement therapy (HRT) for postmenopausal women. It has been designed to have no androgenic or estrogenic actions and to be closer in activity to the physiological hormone progesterone .

Methods of Application or Experimental Procedures

The study involved a thorough review of various databases, including the National Library of Medicine (PubMed), and the Cochrane Database .

Results or Outcomes

The new molecules trimegestone, drospirenone, and dienogest have antiandrogenic activity. Drospirenone and dienogest are not androgenic and, therefore, have no negative effect on the lipid profile .

安全和危害

Drospirenone, a related compound, may damage fertility or the unborn child (H360). Precautionary measures include obtaining, reading, and following all safety instructions before use .

属性

IUPAC Name

(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUTUSVKXLWMPF-RZSXWSLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151336
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Keto drospirenone

CAS RN

116298-21-6
Record name 17-Keto drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116298216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-KETO DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q37FDQ515T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Keto drospirenone
Reactant of Route 2
17-Keto drospirenone
Reactant of Route 3
17-Keto drospirenone
Reactant of Route 4
17-Keto drospirenone
Reactant of Route 5
17-Keto drospirenone
Reactant of Route 6
17-Keto drospirenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。